(1-Aminocyclopent-3-EN-1-YL)methanol

Description

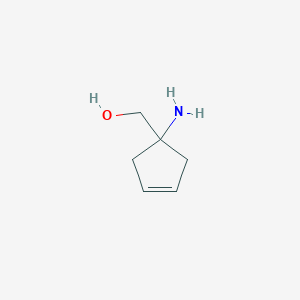

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-aminocyclopent-3-en-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6(5-8)3-1-2-4-6/h1-2,8H,3-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIIFKYGKOLKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Aminocyclopent 3 En 1 Yl Methanol

Retrosynthetic Analysis and Key Disconnections for Stereocontrol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For (1-Aminocyclopent-3-en-1-yl)methanol, the primary stereocenter is the quaternary carbon atom bonded to the amine, the hydroxymethyl group, and two carbons of the cyclopentene (B43876) ring.

A key disconnection can be made at the C-N and C-C bonds originating from the quaternary center. A plausible synthetic precursor is a cyclopentene carboxaldehyde or a similar electrophilic species. The amino and hydroxymethyl groups could then be introduced through various nucleophilic addition reactions. However, controlling the stereochemistry of a quaternary center is a significant challenge.

A more practical approach involves the use of a cyclic precursor that already contains the cyclopentene backbone and functional groups that can be converted to the desired amine and alcohol. A known synthetic route to a closely related racemic precursor, 1-amino-4-(hydroxymethyl)-2-cyclopentene, starts from the readily available (±)-2-azabicyclo[2.2.1]hept-5-en-3-one. This bicyclic lactam can be reduced to the corresponding amino alcohol. This strategy simplifies the construction of the cyclopentene ring and the introduction of the amino and hydroxymethyl groups in a single, stereochemically defined precursor, albeit as a racemic mixture. The challenge then shifts to the resolution of this racemate or the development of an asymmetric synthesis from the outset.

Enantioselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. While no specific chiral auxiliary-mediated synthesis of this compound has been reported in the literature, this approach is widely used for the synthesis of other chiral cyclopentane (B165970) derivatives.

For instance, a chiral oxazolidinone auxiliary could be attached to a cyclopentene carboxylic acid precursor. The auxiliary would then direct the stereoselective addition of a nucleophile to the carbonyl group, followed by reduction to the alcohol and subsequent conversion to the amine. The choice of auxiliary and reaction conditions would be critical in achieving high diastereoselectivity.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Application in Synthesis |

| Evans' Oxazolidinones | Oxazolidinone | Diastereoselective alkylation or acylation of a cyclopentene carboxylate precursor. |

| Oppolzer's Camphorsultam | Sultam | Asymmetric Diels-Alder reactions to construct the cyclopentene ring with stereocontrol. |

| (R)- or (S)-1-Phenylethylamine | Amine | Formation of a chiral imine from a cyclopentenone precursor, followed by diastereoselective reduction. |

Asymmetric Catalysis (e.g., Organocatalysis, Metal Catalysis)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can act as catalysts. For the synthesis of this compound, an organocatalytic asymmetric Michael addition of a nucleophile to a cyclopentenone precursor could be envisioned to set the stereocenter.

Metal Catalysis: Chiral transition metal complexes are powerful catalysts for a wide range of asymmetric transformations. A rhodium or ruthenium complex with a chiral ligand could potentially catalyze the asymmetric hydrogenation of a suitably functionalized cyclopentadiene (B3395910) derivative to introduce the desired stereochemistry.

While specific applications of these methods to the target molecule are not documented, the vast literature on asymmetric catalysis for cyclopentane and cyclopentene synthesis suggests that this would be a fruitful area of investigation.

Chemoenzymatic Transformations

Enzymes are highly efficient and selective catalysts that can be used to resolve racemic mixtures or to perform asymmetric transformations. A patented process describes the chemoenzymatic resolution of racemic 1-amino-4-(hydroxymethyl)-2-cyclopentene, a close structural isomer of the target compound, using a hydrolase enzyme google.com.

In this process, the racemic amino alcohol is treated with an acylating agent in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The acylated enantiomer can then be deacylated to yield the enantiopure amino alcohol. This method provides a practical route to obtaining enantiomerically pure building blocks for the synthesis of chiral cyclopentene derivatives.

Table 2: Key Parameters in the Chemoenzymatic Resolution of Aminocyclopentenols

| Parameter | Description |

| Enzyme | Lipases are commonly used for the resolution of alcohols. |

| Acylating Agent | Simple acyl donors like ethyl acetate (B1210297) can be used. |

| Solvent | Organic solvents are typically used to solubilize the substrates. |

| Temperature | Reactions are generally run at or near room temperature. |

Diastereoselective Synthesis Approaches

If the target molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial. While this compound has only one stereocenter, synthetic intermediates may have multiple chiral centers. Diastereoselective reactions are often substrate-controlled, where the existing stereochemistry of the molecule directs the formation of a new stereocenter.

For example, if a chiral starting material is used, such as an enantiomerically pure cyclopentene derivative, the subsequent functional group manipulations would need to be performed in a diastereoselective manner to preserve and transfer the initial chirality.

Green Chemistry Principles and Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While there is no specific literature on the application of green chemistry principles to the synthesis of this compound, several general strategies could be applied to make its synthesis more sustainable.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.

Catalysis: The use of catalytic reagents (as in asymmetric catalysis and chemoenzymatic synthesis) is preferred over stoichiometric reagents to reduce waste.

Safer Solvents and Auxiliaries: Choosing solvents and other reagents that are less toxic and have a lower environmental impact.

The chemoenzymatic approach described above is an excellent example of a green chemistry principle in action, as it utilizes a biocatalyst under mild conditions.

Development of Novel Synthetic Routes and Process Intensification

The development of new, more efficient routes to chemical compounds is a continuous goal in chemical research. For a molecule like this compound, innovation would focus on shortening the synthetic sequence and improving efficiency and sustainability.

Novel Synthetic Routes: A modern approach might involve chemoenzymatic methods. For example, an enzyme could be used for the asymmetric resolution of a racemic intermediate, providing access to a single enantiomer of the target compound with high purity and avoiding the waste associated with classical resolution. Another novel approach could be the use of C-H activation to directly functionalize a simpler cyclopentene precursor, thereby avoiding multiple steps of pre-functionalization and deprotection.

Process Intensification: This engineering concept aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, process intensification could involve:

Continuous Flow Chemistry: Switching from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability.

Catalyst Optimization: Developing more active and selective catalysts (whether metallic, organocatalysts, or enzymes) can reduce reaction times, lower required temperatures, and minimize the formation of byproducts, thus simplifying purification and reducing waste.

Chemical Reactivity and Mechanistic Investigations of 1 Aminocyclopent 3 En 1 Yl Methanol

Reactivity of the Primary Amine Moiety

The primary amine in (1-Aminocyclopent-3-en-1-yl)methanol is a key center of reactivity, characterized by the nucleophilic nature of the nitrogen's lone pair of electrons. However, its attachment to a tertiary carbon atom introduces significant steric hindrance, which can modulate its reactivity compared to less hindered primary amines.

As a potent nucleophile, the primary amine is expected to readily engage in nucleophilic addition reactions with various electrophiles. For instance, it can react with aldehydes and ketones to form hemiaminal intermediates, which can then dehydrate to form imines. This reactivity is the foundation for processes like reductive amination.

In nucleophilic substitution reactions, the amine can displace leaving groups from alkyl halides to form secondary amines. However, due to the steric bulk around the nitrogen atom, these reactions may require more forcing conditions compared to sterically unencumbered primary amines. Overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts is a common side reaction but might be suppressed by the sterically demanding environment of the tertiary carbon center.

The formation of an amide bond is a hallmark reaction of primary amines. This is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). The reaction proceeds via a nucleophilic acyl substitution mechanism. Given the steric hindrance, the rate of amidation might be slower, potentially requiring coupling agents to facilitate the reaction.

Table 1: Illustrative Amidation Reactions of Primary Amines

| Acylating Agent | Product Type | Typical Conditions |

|---|---|---|

| Acyl Chloride | Secondary Amide | Base (e.g., pyridine, triethylamine), CH₂Cl₂ |

| Carboxylic Acid | Secondary Amide | Coupling agent (e.g., DCC, EDC), DMAP |

Imine formation occurs through the reaction of the primary amine with an aldehyde or a ketone, followed by the elimination of water. This reaction is typically reversible and often carried out under acidic catalysis.

Reductive amination is a powerful method for forming C-N bonds and involves the in-situ formation of an imine from the amine and a carbonyl compound, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). This pathway provides a controlled method for the alkylation of the primary amine.

Reactivity of the Allylic Alcohol Functionality

The allylic alcohol group in this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, and derivatization.

The allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde or ketone. The choice of oxidizing agent determines the product. For instance, mild oxidizing agents like manganese dioxide (MnO₂) are selective for the oxidation of allylic alcohols. Stronger oxidizing agents, such as chromic acid, could potentially lead to over-oxidation or degradation of the molecule.

Reduction of the allylic alcohol to the corresponding alkane is not a typical transformation, as the hydroxyl group is not a good leaving group. However, the double bond of the cyclopentene (B43876) ring can be readily reduced, as discussed in a later section.

Esterification of the allylic alcohol can be achieved by reaction with a carboxylic acid or its derivative. Acid-catalyzed Fischer esterification is a common method, though the tertiary nature of the carbon bearing the hydroxymethyl group might lead to competing elimination reactions. Alternatively, reaction with an acyl chloride or anhydride in the presence of a base is often more efficient.

Etherification to form an allylic ether can be accomplished under basic conditions, for example, using the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Table 2: Common Derivatization Reactions of Allylic Alcohols

| Reaction | Reagent | Product |

|---|---|---|

| Esterification | Acyl Chloride, Pyridine | Allylic Ester |

| Etherification | NaH, Alkyl Halide | Allylic Ether |

Reactivity of the Cyclopentene Ring

The double bond of the cyclopentene ring is a site of high electron density, making it susceptible to electrophilic addition reactions. The presence of the allylic alcohol and the amino group can influence the stereoselectivity of these reactions.

Catalytic hydrogenation of the double bond will lead to the corresponding saturated cyclopentane (B165970) derivative. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. The hydrogenation is expected to occur from the less sterically hindered face of the cyclopentene ring.

Halogenation of the cyclopentene ring, for instance with bromine (Br₂), is expected to proceed via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, leading to the trans-dihalogenated product.

Epoxidation of the double bond can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The presence of the nearby allylic alcohol can direct the epoxidation to occur on the same face as the hydroxyl group (syn-epoxidation) due to hydrogen bonding with the peroxy acid. This is a well-established stereodirecting effect in the epoxidation of cyclic allylic alcohols.

Table 3: Representative Reactions of the Cyclopentene Double Bond

| Reaction | Reagent | Intermediate/Transition State | Product Stereochemistry |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Adsorption to catalyst surface | Syn-addition |

| Bromination | Br₂ | Bromonium ion | Anti-addition |

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in the cyclopentene ring is theoretically susceptible to electrophilic attack. In principle, reactions with reagents such as halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and water under acidic conditions would be expected to proceed via the formation of a carbocation intermediate. The regioselectivity and stereoselectivity of such additions would be influenced by the electronic and steric effects of the neighboring aminomethanol-substituted quaternary carbon. However, no specific studies or datasets detailing the outcomes of such reactions with this compound are available.

Cascade and Multicomponent Reactions Involving the Compound

Cascade and multicomponent reactions are powerful tools for the efficient synthesis of complex molecules. The multiple functional groups of this compound make it a theoretical candidate for such processes, where a sequence of reactions could be triggered from a single starting material. For instance, the amine and alcohol functionalities could engage in intramolecular cyclizations or act as nucleophiles in multicomponent setups. Regrettably, there are no documented instances of this compound being utilized in such complex transformations.

Detailed Mechanistic Studies of Transformations

A deep understanding of a compound's reactivity comes from detailed mechanistic studies. Techniques such as kinetic isotope effects and Hammett analysis provide insight into rate-determining steps and the electronic nature of transition states. Furthermore, computational methods like transition state characterization and reaction coordinate mapping offer a molecular-level picture of reaction pathways.

Kinetic Isotope Effects and Hammett Analysis

No studies have been published that apply kinetic isotope effects or Hammett analysis to reactions involving this compound. Such studies would be invaluable for elucidating the mechanisms of potential reactions, for instance, by determining whether a C-H bond is broken in the rate-determining step of an elimination reaction or by quantifying the electronic influence of substituents on reaction rates.

Transition State Characterization and Reaction Coordinate Mapping

Computational chemistry provides powerful tools for characterizing transition states and mapping reaction coordinates. These theoretical investigations can predict reaction feasibility, elucidate complex mechanisms, and explain observed selectivities. At present, no computational studies focusing on the reaction mechanisms of this compound have been reported in the accessible literature.

Derivatization and Functionalization of 1 Aminocyclopent 3 En 1 Yl Methanol

Synthesis of Structurally Modified Analogues and Homologues

The synthesis of analogues and homologues of (1-Aminocyclopent-3-en-1-yl)methanol allows for the systematic exploration of structure-activity relationships in various applications, such as medicinal chemistry and materials science. Modifications can be targeted at the cyclopentene (B43876) ring, the amino group, or the methanol (B129727) moiety.

Ring Modifications:

Saturation: The double bond in the cyclopentene ring can be readily reduced through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to yield the corresponding saturated (1-aminocyclopentyl)methanol. This removes the rigidity and potential reactivity of the double bond, providing a more flexible analogue.

Epoxidation and Ring Opening: The alkene can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). Subsequent ring-opening of the epoxide with various nucleophiles can introduce a wide range of functional groups at the 3- and 4-positions of the cyclopentane (B165970) ring, leading to di-functionalized analogues.

Homologation: Ring expansion to cyclohexene (B86901) or larger cycloalkene systems can be achieved through multi-step synthetic sequences, potentially involving ring-closing metathesis (RCM) of appropriate diene precursors.

Functional Group Modifications:

N-Alkylation and N-Acylation: The primary amine is a nucleophilic center that can be easily alkylated with alkyl halides or reductively aminated with aldehydes or ketones. Acylation with acyl chlorides or anhydrides provides the corresponding amides. These modifications can alter the basicity and steric environment of the nitrogen atom.

O-Alkylation and O-Acylation: The primary alcohol can be converted to ethers via Williamson ether synthesis or to esters through reaction with carboxylic acids or their derivatives. These changes impact the polarity and hydrogen bonding capability of the molecule.

Chain Extension: The methanol side chain can be extended by converting the alcohol to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with cyanide and subsequent reduction, adding a methylene (B1212753) unit between the ring and the alcohol.

A comparative table of potential analogues and the synthetic strategies to obtain them is presented below.

| Analogue/Homologue | Synthetic Strategy | Key Reagents |

| (1-Aminocyclopentyl)methanol | Catalytic Hydrogenation | H₂, Pd/C |

| (1-Amino-3,4-dihydroxycyclopentyl)methanol | Epoxidation followed by Hydrolysis | m-CPBA, H₃O⁺ |

| (1-(Alkylamino)cyclopent-3-en-1-yl)methanol | Reductive Amination | Aldehyde/Ketone, NaBH₃CN |

| (1-Acetamidocyclopent-3-en-1-yl)methanol | N-Acylation | Acetic Anhydride (B1165640), Pyridine |

| (1-Amino-1-(methoxymethyl)cyclopent-3-en-1-yl)methanol | O-Alkylation | NaH, CH₃I |

| (1-Aminocyclohex-3-en-1-yl)methanol | Multi-step synthesis involving RCM | Grubbs' Catalyst |

Selective Functionalization of Amine and Alcohol Groups for Differential Reactivity

The presence of both a primary amine and a primary alcohol necessitates the use of protecting group strategies to achieve selective functionalization. The differential reactivity of these two groups can also be exploited under specific reaction conditions.

The amine group is generally more nucleophilic than the alcohol. Therefore, reactions with electrophiles under neutral or slightly basic conditions will often favor reaction at the nitrogen. For instance, acylation with one equivalent of an acyl chloride at low temperature would likely yield the N-acylated product selectively.

For more controlled transformations, orthogonal protecting groups are employed. The amine can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are stable under a wide range of conditions but can be removed selectively. For example, the Boc group is cleaved with acid (e.g., trifluoroacetic acid), while the Cbz group is removed by hydrogenolysis. The alcohol can be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl (B1604629) ether.

This strategy allows for the independent modification of each functional group. For example, to selectively alkylate the alcohol, the following sequence could be performed:

N-protection: React this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form the N-Boc protected intermediate.

O-alkylation: Treat the N-Boc protected compound with a strong base like sodium hydride followed by an alkyl halide to form the ether.

N-deprotection: Remove the Boc group with an acid to yield the O-alkylated product with a free primary amine.

A table illustrating selective functionalization is provided below.

| Desired Product | Protection Strategy | Reaction Sequence |

| O-Alkyl-(1-Aminocyclopent-3-en-1-yl)methanol | N-Boc protection | 1. Boc₂O; 2. NaH, R-X; 3. TFA |

| N-Alkyl-(1-Aminocyclopent-3-en-1-yl)methanol | O-TBDMS protection | 1. TBDMSCl, Imidazole; 2. R-X; 3. TBAF |

| N-Acyl, O-Alkyl derivative | Orthogonal protection | 1. Boc₂O; 2. NaH, R¹-X; 3. TFA; 4. R²COCl |

Introduction of Heteroatoms and Alternative Linkers to the Core Scaffold

The introduction of additional heteroatoms (e.g., sulfur, phosphorus) or the replacement of the existing carbon-nitrogen or carbon-oxygen bonds with alternative linkers can significantly expand the chemical space accessible from this compound.

Heteroatom Introduction:

Sulfur: The alcohol can be converted to a thiol via a two-step process involving activation (e.g., tosylation) followed by substitution with a sulfur nucleophile like potassium thioacetate (B1230152) and subsequent hydrolysis. The resulting (1-amino-1-(mercaptomethyl)cyclopent-3-en-1-yl)methane opens up avenues for disulfide bond formation and other sulfur-specific chemistry.

Phosphorus: The alcohol can be converted to a phosphonate (B1237965) ester through the Michaelis-Arbuzov reaction after conversion to the corresponding halide.

Alternative Linkers:

Urea (B33335)/Thiurea: The primary amine can react with isocyanates or isothiocyanates to form urea or thiourea (B124793) linkages, respectively. These functional groups are known for their hydrogen bonding capabilities and are prevalent in many biologically active molecules.

Sulfonamide: Reaction of the amine with a sulfonyl chloride yields a sulfonamide, which is a common scaffold in medicinal chemistry.

Construction of Complex Polycyclic and Heterocyclic Systems from the Compound

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex ring systems.

Intramolecular Cyclizations:

By introducing a suitable electrophilic center at a distal position, intramolecular cyclization can lead to bicyclic structures. For example, if the alcohol is converted to a leaving group and a second functional group is introduced on the nitrogen that can act as a nucleophile, a bicyclic amine could be formed.

The double bond can participate in intramolecular cycloaddition reactions. For instance, if the amine is derivatized with a dienophile, an intramolecular Diels-Alder reaction could be envisioned.

Intermolecular Reactions Leading to Heterocycles:

The primary amine can be used as a building block for the synthesis of various nitrogen-containing heterocycles. For example, condensation with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring.

Reaction with α-haloketones can be used to construct pyrroles (Paal-Knorr synthesis).

The following table provides examples of potential complex systems derived from the title compound.

| System Type | Synthetic Approach | Key Features |

| Bicyclic Amine | Intramolecular nucleophilic substitution | Fused or bridged ring system |

| Pyrrolidine-fused cyclopentane | Paal-Knorr synthesis | Five-membered nitrogen heterocycle |

| Pyrimidine-annulated system | Condensation with 1,3-dicarbonyls | Six-membered aromatic heterocycle |

Application of 1 Aminocyclopent 3 En 1 Yl Methanol As a Chiral Synthon in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The inherent chirality and functional handles of (1-Aminocyclopent-3-en-1-yl)methanol and its derivatives make them valuable starting materials in the total synthesis of natural products, particularly those containing a carbocyclic core.

Strategic Incorporation into Bioactive Scaffolds

The primary application of aminocyclopentenol derivatives in natural product synthesis lies in their role as precursors to carbocyclic nucleosides, a class of compounds with significant antiviral and anticancer properties. The cyclopentene (B43876) ring serves as a mimic of the furanose sugar in natural nucleosides. The amino and methanol (B129727) groups provide the necessary points for the attachment of nucleobases and further functionalization.

One of the most prominent examples is the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV. The key chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, which is a stereoisomer of the titular compound, is coupled with a purine (B94841) base to construct the final drug molecule. This underscores the strategic importance of this chiral scaffold in accessing medicinally relevant natural product analogues.

| Natural Product/Analogue | Bioactivity | Role of Aminocyclopentenol Derivative |

| Carbocyclic Nucleosides | Antiviral, Anticancer | Serves as a carbocyclic sugar mimic |

| Abacavir | Anti-HIV | Key chiral building block for the carbocyclic core |

Stereocontrol via Chiral Pool or Asymmetric Induction Approaches

The stereochemistry of the final natural product is critically dependent on the chirality of the starting aminocyclopentenol synthon. This chirality can be sourced from the "chiral pool," utilizing naturally occurring chiral molecules to derive the desired enantiomerically pure building block. This approach leverages the inherent stereochemistry of readily available starting materials to control the stereochemical outcome of the synthesis.

Alternatively, asymmetric induction methods can be employed to create the desired stereocenters. This can involve the use of chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. For instance, asymmetric synthesis strategies have been developed to produce specific stereoisomers of aminocyclopentenols, which are crucial for accessing the correct enantiomers of target bioactive molecules.

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural features of this compound make it an ideal precursor for a range of pharmaceutical intermediates and lead compounds beyond direct natural product synthesis. Its ability to serve as a scaffold for diversification allows for the generation of libraries of compounds for drug discovery efforts.

The synthesis of Abacavir remains the most significant application in this context. The intermediate, (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol, is directly synthesized from the corresponding aminocyclopentenol derivative. This intermediate then undergoes further reaction to yield Abacavir. The efficient and stereocontrolled synthesis of this key intermediate is a critical aspect of the manufacturing process for this important antiviral drug.

| Pharmaceutical Intermediate | Target Drug | Therapeutic Area |

| (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol | Abacavir | Antiviral (HIV) |

| Chiral aminocyclopentenol derivatives | Carbocyclic nucleoside analogues | Antiviral, Anticancer |

Utilization in the Development of Chiral Ligands and Catalysts for Asymmetric Transformations

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid scaffold and bifunctional nature of this compound and its analogues make them attractive candidates for incorporation into chiral ligand designs.

While specific, widely adopted ligands derived directly from this compound are not extensively documented in mainstream literature, the underlying principle of using chiral 1,2- and 1,3-amino alcohols as ligand precursors is well-established. These functionalities can be readily modified to incorporate phosphine, amine, or other coordinating groups to bind to a metal center. The fixed spatial relationship between these groups, dictated by the cyclopentene ring, can create a well-defined chiral environment around the metal, facilitating stereoselective transformations. The development of such ligands derived from aminocyclopentenols represents an ongoing area of research with the potential to yield novel and effective catalysts for a range of asymmetric reactions.

Application in Material Science Precursors and Polymer Chirality

The introduction of chirality into polymers can lead to materials with unique optical, electronic, and recognition properties. Chiral monomers derived from readily available chiral synthons are essential for the synthesis of such polymers.

Computational and Theoretical Studies on 1 Aminocyclopent 3 En 1 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

There is no available research detailing the electronic properties of (1-Aminocyclopent-3-en-1-yl)methanol.

No published studies were found that employed Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and bonding of this compound. Such studies would provide valuable insights into bond lengths, bond angles, and charge distribution within the molecule.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound is not present in the scientific literature. This data is essential for predicting the molecule's reactivity and its behavior in chemical reactions.

Conformational Analysis and Energy Minima Identification

A detailed conformational analysis of this compound is not publicly available.

No studies have been published that map the potential energy surface of this compound. This type of analysis is critical for identifying the most stable conformations and the energy barriers between them.

While the presence of amino and hydroxyl groups suggests the potential for significant hydrogen bonding, no specific theoretical or computational studies were found that analyze the intermolecular interactions and hydrogen bonding networks of this compound.

Theoretical Elucidation of Reaction Mechanisms and Pathways

There is a lack of theoretical research on the reaction mechanisms involving this compound and its derivatives. Computational studies in this area would be instrumental in predicting reaction outcomes, identifying transition states, and understanding the energetic profiles of potential reaction pathways.

Transition State Characterization and Activation Barriers

Information regarding the transition state geometries and activation energies for reactions involving this compound or its derivatives is not present in the surveyed literature. Such data is crucial for understanding reaction kinetics and mechanisms.

Prediction of Reaction Outcomes and Selectivities

While general computational methods exist for predicting reaction outcomes, specific predictions of stereo- and regioselectivity for reactions of this compound are absent from current scientific publications.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies, CD Spectra)

Although ab initio and Density Functional Theory (DFT) methods are commonly used to predict spectroscopic properties, no studies were found that applied these techniques to this compound. Consequently, predicted data for its NMR chemical shifts, IR frequencies, or CD spectra are not available.

Advanced Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (1-Aminocyclopent-3-en-1-yl)methanol, providing a wealth of information about its carbon-hydrogen framework and the relative orientation of its substituents.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the olefinic protons and the adjacent allylic protons. It would also help in tracing the connectivity within the cyclopentene (B43876) ring, for instance, between the protons at C2/C5 and C3/C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining the relative stereochemistry. It detects protons that are close in space, irrespective of their bonding. For a specific stereoisomer of this compound, NOESY could reveal through-space interactions between the protons of the hydroxymethyl group and specific protons on the cyclopentene ring, thereby establishing their relative facial orientation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | - | ~65-70 | - | H2/H5, H of CH₂OH |

| 2, 5 | ~2.5-2.8 | ~35-40 | H3/H4 | C1, C3/C4 |

| 3, 4 | ~5.6-5.8 | ~130-135 | H2/H5 | C1, C2/C5 |

| CH₂OH | ~3.5-3.7 | ~60-65 | H of NH₂ | C1 |

| NH₂ | ~1.5-2.5 (broad) | - | H of CH₂OH | C1 |

| OH | ~2.0-3.0 (broad) | - | - | - |

Note: The chemical shifts are estimated based on typical values for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.

While solution-state NMR provides information on the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer valuable insights into its crystalline form. nih.gov By analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can help in identifying and characterizing them.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula (C₆H₁₁NO).

Under techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule would undergo characteristic fragmentation. Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. libretexts.orgyoutube.com For the title compound, this could involve the loss of the hydroxymethyl group or cleavage within the cyclopentene ring.

Dehydration: Loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols. libretexts.org

Loss of ammonia: Elimination of NH₃ (17 Da) can also occur.

Analyzing these fragmentation patterns can provide confirmatory evidence for the proposed structure. nih.gov

Table 2: Expected HRMS Fragmentation Data for this compound

| Ion | m/z (calculated) | Possible Identity |

| [M+H]⁺ | 114.0919 | Protonated Molecule |

| [M-H₂O+H]⁺ | 96.0813 | Protonated molecule after loss of water |

| [M-NH₃+H]⁺ | 97.0966 | Protonated molecule after loss of ammonia |

| [M-CH₂OH]⁺ | 82.0653 | Cation after loss of hydroxymethyl radical |

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal information about bond lengths, bond angles, and both relative and absolute stereochemistry. nih.gov For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive assignment of the configuration at the stereocenter (C1). nih.gov The resulting electron density map would reveal the precise spatial arrangement of the amino and hydroxymethyl groups relative to the cyclopentene ring. google.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemistry of a molecule. These methods measure the differential absorption or rotation of plane-polarized light by a chiral compound. libretexts.org For this compound, CD spectroscopy could be used to determine the enantiomeric excess of a sample and potentially to assign the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known configuration. doi.org The electronic transitions associated with the olefinic chromophore in the cyclopentene ring would likely give rise to characteristic Cotton effects in the CD spectrum. nih.gov

Advanced Chromatographic Methods (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Advanced chromatographic techniques are essential for the separation and analysis of enantiomers and for assessing the purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating the enantiomers of a chiral compound. mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. sigmaaldrich.comscas.co.jp For this compound, a variety of CSPs, such as those based on polysaccharides or proteins, could be screened to achieve baseline separation of the enantiomers. This technique is also quantitative, allowing for the precise determination of the enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of this compound, often after derivatization to increase its volatility. Derivatization with a chiral reagent can also be employed to separate the resulting diastereomers on a standard achiral GC column, providing another method for determining enantiomeric purity. The mass spectrometer detector provides structural information based on the fragmentation pattern of the eluted compounds.

Future Directions and Emerging Research Avenues for 1 Aminocyclopent 3 En 1 Yl Methanol

Development of Novel Catalytic and Biocatalytic Transformations

The presence of both an amino and a hydroxyl group on a chiral cyclopentene (B43876) scaffold makes (1-Aminocyclopent-3-en-1-yl)methanol an intriguing substrate for the development of novel catalytic and biocatalytic transformations. Future research is anticipated to focus on leveraging these functional groups for stereoselective synthesis.

Catalytic Transformations:

The development of new catalytic systems will likely target the selective transformation of the amino and hydroxyl groups, as well as the double bond. This could include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the cyclopentene ring could provide access to stereochemically rich aminocyclopentyl methanol (B129727) derivatives.

Oxidation Reactions: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid would yield valuable chiral intermediates for further functionalization.

N-Functionalization: The primary amine is a handle for a wide array of catalytic C-N bond-forming reactions, such as N-alkylation and N-arylation, to generate diverse libraries of compounds.

Biocatalytic Transformations:

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as lipases, proteases, and oxidoreductases could be employed for the enantioselective modification of this compound.

Kinetic Resolution: Enzymes could be used to selectively acylate either the amino or the hydroxyl group, enabling the kinetic resolution of racemic mixtures of the compound. hims-biocat.eu

Deracemization: A combination of an enantioselective oxidation and a non-selective reduction could be developed for the deracemization of this compound, providing a single enantiomer in high yield. canada.caresearchgate.net

Transaminases: While typically used for the synthesis of chiral amines from ketones, engineered transaminases could potentially be explored for the reverse reaction or for the modification of the existing amine functionality. rsc.orgrsc.orgnottingham.ac.uk

A summary of potential biocatalytic approaches is presented in the table below.

| Biocatalytic Strategy | Enzyme Class | Potential Outcome |

| Kinetic Resolution | Lipases, Proteases | Enantiomerically enriched this compound and its acylated derivative |

| Deracemization | Amine Oxidases & Reductases | High-yield synthesis of a single enantiomer of this compound |

| Asymmetric Synthesis | Imine Reductases (hypothetical) | Stereoselective reduction of a corresponding cyclic imine precursor to afford enantiopure this compound |

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries has propelled the development of flow chemistry and automated synthesis platforms. bris.ac.uk The physical properties of this compound and its derivatives are likely amenable to these technologies.

Future research in this area could involve:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound itself, or for its subsequent derivatization. This would offer advantages in terms of safety, scalability, and product consistency.

Automated Derivatization: Integrating the compound into automated synthesis platforms to rapidly generate a diverse range of derivatives. frontiersin.org This would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Immobilized Catalysts and Biocatalysts: The use of immobilized catalysts and enzymes in packed-bed reactors within a flow system would facilitate catalyst recycling and product purification, leading to more sustainable and cost-effective processes. whiterose.ac.uk

Exploration as a Precursor for Advanced Functional Materials and Supramolecular Assemblies

The unique combination of a rigid cyclic core and versatile functional groups makes this compound a promising precursor for the synthesis of advanced functional materials and supramolecular assemblies.

Polymer Synthesis: The cyclopentene moiety can participate in ring-opening metathesis polymerization (ROMP) to produce functionalized polymers. ontosight.airesearchgate.netfiveable.me The amino and hydroxyl groups can serve as sites for cross-linking or for the attachment of other functional molecules, leading to materials with tailored properties for applications in areas such as coatings, adhesives, and biomedical devices. rsc.org

Supramolecular Chemistry: The ability of the amino and hydroxyl groups to form hydrogen bonds makes this compound an excellent building block for the construction of self-assembling systems. nih.govnih.govresearchgate.net Research could focus on designing and synthesizing derivatives that form well-defined supramolecular structures such as gels, liquid crystals, or nanotubes. researchgate.net

The table below outlines potential material applications based on derivatives of this compound.

| Material Class | Synthetic Strategy | Potential Applications |

| Functional Polymers | Ring-Opening Metathesis Polymerization (ROMP) | Drug delivery systems, responsive materials, specialty elastomers |

| Supramolecular Gels | Self-assembly through hydrogen bonding and other non-covalent interactions | Tissue engineering scaffolds, controlled release systems |

| Chiral Ligands | Coordination with metal ions | Asymmetric catalysis, chiral sensors |

Bio-inspired Synthetic Approaches and Mimicry of Natural Biosynthesis

Many natural products with significant biological activity feature cyclopentane (B165970) or cyclopentene rings. shu.ac.uk Bio-inspired synthetic strategies that mimic the biosynthetic pathways of these natural products could be applied to the synthesis of novel derivatives of this compound.

Future research directions include:

Biomimetic Cyclizations: Developing synthetic routes that utilize biomimetic cyclization reactions to construct the cyclopentene core with high stereocontrol. engineering.org.cnnih.govnih.gov

Alkaloid Synthesis: Using this compound as a chiral starting material for the synthesis of novel alkaloids or alkaloid-like compounds. nih.gov The cyclopentene ring can serve as a scaffold for the construction of more complex polycyclic systems.

Natural Product Analogues: Synthesizing analogues of known cyclopentanoid natural products by incorporating the this compound core. This could lead to the discovery of new therapeutic agents with improved properties.

Multidisciplinary Research Bridging Organic Synthesis, Materials Science, and Computational Chemistry

The full potential of this compound will be realized through a multidisciplinary research approach that integrates organic synthesis, materials science, and computational chemistry.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the reactivity of the molecule, the stereochemical outcome of reactions, and the properties of resulting materials. researchgate.netacs.orgdigitellinc.com This can guide experimental design and accelerate the discovery process.

Synergistic Research: A close collaboration between synthetic chemists, materials scientists, and computational chemists will be crucial for the rational design and synthesis of novel functional materials and bioactive compounds based on the this compound scaffold. royalsocietypublishing.orgnih.gov For instance, computational studies could predict the self-assembly behavior of derivatives, which could then be synthesized and their material properties characterized.

By pursuing these future directions, the scientific community can unlock the full potential of this compound as a versatile building block for a wide range of applications in catalysis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1-Aminocyclopent-3-EN-1-YL)methanol with high purity?

- Methodology :

- Catalyst Selection : Palladium-based catalysts (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles) can optimize hydrogenation steps for cyclopentene derivatives. Monitor selectivity patterns to avoid over-reduction or side reactions .

- Purification : Use supercritical fluid chromatography (SFC) with retention-matching strategies. Adjust methanol concentration in the mobile phase (vol% or molarity) to improve resolution and purity. Empirical retention models based on factorial designs (e.g., 3^2 full factorial) enable accurate prediction of retention factors .

- Characterization : Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference with NIST Standard Reference Database 69 for spectral validation .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology :

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% relative humidity, UV light). Monitor decomposition via HPLC or GC-MS. Track functional group stability (e.g., amine and alcohol moieties) using FTIR .

- Solvent Compatibility : Avoid acetone or protic solvents that may induce ring-opening or esterification. Use inert solvents (e.g., DCM or acetonitrile) for long-term storage .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodology :

- Chromatography : Employ SFC or reverse-phase HPLC with methanol-water gradients. Optimize column temperature and pressure to resolve structurally similar byproducts (e.g., cyclopentene isomers) .

- Mass Spectrometry : Use tandem MS (MS/MS) with electrospray ionization (ESI) to detect low-abundance impurities. Compare fragmentation patterns with computational predictions (e.g., SMILES-derived in silico libraries) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

- Methodology :

- Experimental Design : Implement a central composite design (CCD) with factors like temperature, methanol concentration, and catalyst loading. Use ANOVA to identify significant interactions. For example, a 3^2 factorial design with methanol vol% (50–100%) and extraction time (30–90 min) was effective in optimizing similar compounds .

- Model Validation : Verify predicted yields via confirmatory experiments. Adjust quadratic regression models (e.g., ) to account for non-linear effects .

Q. What computational approaches predict the reactivity of this compound in catalytic applications?

- Methodology :

- DFT Calculations : Model transition states for hydrogenation or ring-opening reactions. Compare activation energies of proposed pathways (e.g., allyl rearrangements vs. 1,2-migrations in cyclopentene systems) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics. For example, methanol’s polarity may stabilize carbocation intermediates in acid-catalyzed reactions .

Q. How does the structure of this compound influence its antibacterial activity?

- Methodology :

- SAR Studies : Synthesize analogs with modified amine or alcohol groups. Test against Gram-positive/negative bacteria. Use MIC (minimum inhibitory concentration) assays and molecular docking to correlate activity with structural features (e.g., hydrogen-bond donor capacity) .

- Metabolic Profiling : Evaluate biodegradation pathways via LC-MS. Identify metabolites (e.g., oxidized cyclopentane derivatives) to assess environmental impact .

Q. What experimental strategies mitigate CO poisoning in methanol oxidation involving this compound?

- Methodology :

- Catalyst Design : Use Pt-Ru alloys or transition-metal oxides (e.g., TiO₂) to enhance CO tolerance. Characterize surface intermediates via in situ FTIR or XPS .

- Reactor Configuration : Implement a single-channel metal plate reactor with integrated thermocouples to monitor temperature gradients and optimize isothermal conditions (e.g., 220–260°C for methanol steam reforming) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.